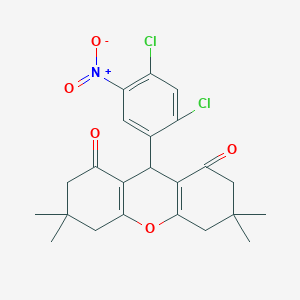![molecular formula C10H10ClN3S B387340 3-[(2-chlorobenzyl)thio]-4-méthyl-4H-1,2,4-triazole CAS No. 331982-70-8](/img/structure/B387340.png)
3-[(2-chlorobenzyl)thio]-4-méthyl-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chlorobenzylthio group attached to the triazole ring, which imparts unique chemical and biological properties.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound exhibits antimicrobial properties and has been studied for its activity against various bacterial strains.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It can be used in the formulation of agrochemicals and pharmaceuticals due to its bioactive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole typically involves the reaction of 2-chlorobenzyl chloride with 4-methyl-4H-1,2,4-triazole-3-thiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorobenzyl group, potentially converting it to a benzyl group.
Substitution: The triazole ring can participate in substitution reactions, where the methyl group or the chlorobenzylthio group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted triazoles depending on the reagents used.
Mécanisme D'action
The mechanism of action of 3-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For instance, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Comparaison Avec Des Composés Similaires
- 3-[(2-Chlorobenzyl)thio]-5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole
- 3-[(3-Chlorobenzyl)thio]-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole
Comparison: Compared to similar compounds, 3-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-chlorobenzylthio group may enhance its antimicrobial properties compared to other derivatives.
Propriétés
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3S/c1-14-7-12-13-10(14)15-6-8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBIVQXAFLJZBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-allylphenoxy)-N'-[2-(hexyloxy)-5-methoxybenzylidene]acetohydrazide](/img/structure/B387261.png)



![3-{[(4-bromo-2-methylphenoxy)acetyl]hydrazono}-N-[4-(diethylamino)benzyl]butanamide](/img/structure/B387269.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B387274.png)


![methyl 2-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)-4-methylpentanoate](/img/structure/B387277.png)
![N'-[(1-methyl-1H-indol-3-yl)methylene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B387279.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B387280.png)
![N-(4-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B387281.png)
